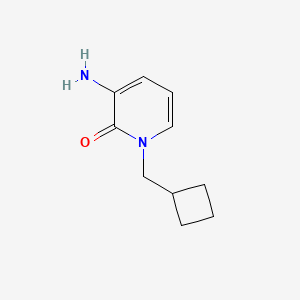

3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one

Overview

Description

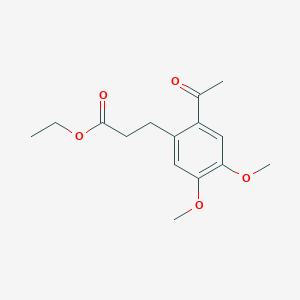

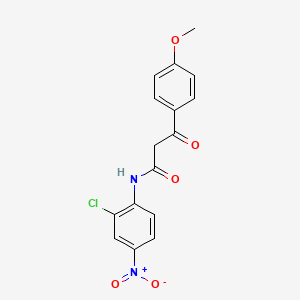

The compound “3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one” is a derivative of pyridinone, which is a type of heterocyclic compound. It has an amino group (-NH2) at the 3rd position, a cyclobutylmethyl group at the 1st position, and a ketone group at the 2nd position of the pyridinone ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridinone ring, along with the attached functional groups. The presence of the amino group could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could potentially undergo reactions such as acylation or alkylation, while the ketone could be involved in reactions such as reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amino and ketone groups could impact its solubility in different solvents .Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one is involved in various synthetic pathways, serving as a precursor for densely functionalized 4-amino-1,2-dihydropyridines. These compounds are synthesized through a domino coupling of α-oxoketene-N,S-arylaminoacetals, aldehydes, and malononitrile, highlighting their efficacy in forming multiple new bonds and a ring structure in a single operation. This process is notable for its atom economy and the potential for further synthetic renovations due to the presence of nitrile and amino groups, which are excellent for selective sensitivity towards metal ions like Fe3+ over others (Koley et al., 2015).

Biological and Pharmaceutical Applications

While the specific 3-Amino derivative itself may not be directly mentioned in the literature, related 1,2-dihydropyridine compounds have shown significant biological activity. For instance, 1,4-Dihydropyridines with specific structural features exhibit properties as antihypertensive agents and coronary vessel dilators. The structural versatility of these compounds allows for a broad range of biological activities, underlining the importance of 1,2-dihydropyridine derivatives in medicinal chemistry (Schneiders & Zimmer, 1991).

Catalysis and Material Science

The utility of 1,2-dihydropyridine derivatives extends into catalysis and material science, where their chemical reactivity can be harnessed for innovative applications. For example, the solvent-free aminolysis of 1,2-epoxides catalyzed by Al(OTf)3 using 2-picolylamine, leading to the synthesis of ionic liquids, showcases the adaptability and potential of dihydropyridine derivatives in creating environmentally friendly materials (Fringuelli et al., 2004).

Future Directions

properties

IUPAC Name |

3-amino-1-(cyclobutylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-5-2-6-12(10(9)13)7-8-3-1-4-8/h2,5-6,8H,1,3-4,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNMXWHOYHUHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2C=CC=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-chloro-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1376116.png)

![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)

![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)